5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol
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Overview
Description
5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol is a chemical compound with the molecular formula C10H15NO3 It is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxyphenol with an appropriate halogenated precursor, followed by the introduction of the amino and hydroxy groups through subsequent reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-amino-3-hydroxypropan-2-yl)benzyl 2,4-dimethylbenzoate
- Netarsudil
Comparison
Compared to similar compounds, 5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12/h2-4,8,12-13H,5-6,11H2,1H3 |
InChI Key |
HPSUXIIQUSIQOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O |
Origin of Product |
United States |
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